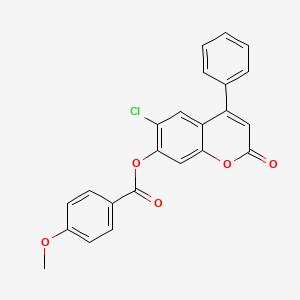

![molecular formula C21H16BrN3O2 B4717544 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine](/img/structure/B4717544.png)

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves oxidative cyclization of hydrazones derived from specific aldehydes and aroylhydrazines, utilizing oxidants such as chloramine-T. This method has been applied to synthesize a series of novel oxadiazoles demonstrating a variety of biological activities (Gaonkar, Rai, & Prabhuswamy, 2006). Another approach involves the use of diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration steps to synthesize electroluminescent materials featuring the oxadiazole core (Zhu Wei-guo, 2007).

Molecular Structure Analysis

The molecular structure of related oxadiazole compounds has been characterized using techniques such as IR, NMR, and elemental analysis. These methods provide detailed insights into the atomic and molecular configurations, essential for understanding the compound's reactivity and properties. For instance, a study on the synthesis and characterization of oxadiazole derivatives emphasized the role of NMR and IR spectroscopy in elucidating their molecular structures (Khalafy, Setamdideh, & Dilmaghani, 2002).

Chemical Reactions and Properties

Oxadiazole compounds are known for undergoing various chemical reactions, leading to the formation of compounds with potential antimicrobial, anticancer, and light-emitting properties. For example, the reaction of oxadiazole compounds with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of these compounds in synthetic chemistry (Khalafy et al., 2002).

Physical Properties Analysis

The physical properties of oxadiazole compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Studies have shown that the introduction of specific functional groups can significantly alter these properties, enhancing their applicability in material science and pharmaceuticals (Yakantham, Sreenivasulu, & Raju, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are essential for the practical application of oxadiazole derivatives. For instance, the antimicrobial and herbicidal activities of these compounds are directly related to their chemical structures and the presence of specific substituents (Tajik & Dadras, 2011). Additionally, their potential in creating efficient organic light-emitting diodes (OLEDs) has been explored, highlighting their role in developing new materials for electronic applications (Jin et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given the diverse range of activities exhibited by compounds containing 1,2,4-oxadiazole rings, it could potentially be explored for use in various fields such as medicinal chemistry or materials science .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Related compounds have been shown to have various biological effects, suggesting that this compound could potentially have similar effects .

properties

IUPAC Name |

5-(2-bromophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2/c1-2-26-20-16(12-13-18(23-20)14-8-4-3-5-9-14)19-24-21(27-25-19)15-10-6-7-11-17(15)22/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULGFLDOKQHSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4717466.png)

![4-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4717485.png)

![3-nitro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B4717492.png)

![1-benzyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4717495.png)

![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B4717502.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4717509.png)

![4-(2-phenylethyl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717515.png)

![2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4717517.png)

![7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4717520.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4717523.png)

![4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4717540.png)

![8,9-dimethyl-2-(4-pyridinyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717543.png)